1-Cyclohexyl-2-piperazinone trifluoroacetate
Description
Properties
IUPAC Name |
1-cyclohexylpiperazin-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.C2HF3O2/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9;3-2(4,5)1(6)7/h9,11H,1-8H2;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJUYEPXNUKGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCNCC2=O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profile of 1-Cyclohexyl-2-piperazinone Trifluoroacetate in DMSO: A Technical Guide

WHITE PAPER
Abstract: The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, directly influencing assay reliability, formulation strategies, and ultimately, bioavailability.[1][2][3] This technical guide provides a comprehensive framework for establishing the solubility profile of 1-Cyclohexyl-2-piperazinone trifluoroacetate in dimethyl sulfoxide (DMSO), a ubiquitous solvent in high-throughput screening and compound management.[4] We present detailed protocols for determining both kinetic and thermodynamic solubility, discuss critical physicochemical principles, and outline best practices for data interpretation and reporting. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible solubility data for novel chemical entities.
Introduction: The Criticality of Solubility Assessment
In the landscape of drug discovery, an accurate understanding of a compound's solubility is not merely a data point but a critical determinant of its developmental trajectory. Poor solubility can lead to a cascade of challenges, including inconsistent results in biological assays, difficulties in creating viable formulations for in vivo studies, and ultimately, low or erratic oral bioavailability.[1][3] Dimethyl sulfoxide (DMSO) is the solvent of choice for the initial dissolution and storage of compound libraries due to its remarkable ability to dissolve a wide array of both polar and nonpolar molecules.[4][5]
This document serves as a practical, in-depth guide to experimentally determine the solubility of this specific compound in DMSO, providing methodologies that are broadly applicable to other novel chemical entities.
Foundational Principles: Solute, Solvent, and System
A robust solubility assessment is built upon an understanding of the key components and their interactions.
2.1 The Solute: 1-Cyclohexyl-2-piperazinone Trifluoroacetate
-
Core Structure: The molecule combines a nonpolar, bulky cyclohexyl group with a more polar piperazinone ring containing two nitrogen atoms.[9] The piperazinone moiety can participate in hydrogen bonding, while the cyclohexyl group will primarily interact through van der Waals forces.
-
Trifluoroacetate (TFA) Salt: Salt formation is a common strategy to enhance the aqueous solubility of ionizable drugs.[10] The TFA counterion is formed during synthesis and purification processes using trifluoroacetic acid.[6][11] Its presence means the compound exists in an ionized state, which can significantly alter its solubility profile compared to the free base form.
2.2 The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar, aprotic solvent with a high boiling point (189 °C) and miscibility with a wide range of organic solvents and water.[4][12] Its strong hydrogen bond accepting capability makes it an excellent solvent for a diverse set of compounds.
However, a critical property of DMSO is its hygroscopicity —it readily absorbs moisture from the atmosphere.[13][14] This absorbed water can drastically alter the solvent properties of DMSO, increasing its polarity and potentially causing compounds to precipitate from stock solutions, especially after freeze-thaw cycles.[13][14][15] Therefore, the use of anhydrous DMSO from a freshly opened container is paramount for generating reliable solubility data.
2.3 The System: Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two types of solubility measurements, as they provide different and complementary insights.[16][17][18]
-
Kinetic Solubility: This is a high-throughput measurement typically used in early discovery.[1][2] It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[17][18][19] It reflects the compound's tendency to remain in solution under non-equilibrium conditions and is relevant for in vitro assays where similar dilutions occur.
-
Thermodynamic Solubility: This is the "true" solubility, representing the saturation concentration of a compound in a solvent at equilibrium.[2][3][17] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours).[1][16] This value is fundamental for formulation development and is considered the gold standard for solubility measurement.[18]
dot
Caption: Relationship between solubility types and their applications.
Experimental Protocol: Determining the Solubility Profile
This section details the step-by-step methodology for determining the thermodynamic solubility of 1-Cyclohexyl-2-piperazinone trifluoroacetate in DMSO using the widely accepted shake-flask method.[16][20]
3.1 Materials and Equipment
-
1-Cyclohexyl-2-piperazinone trifluoroacetate (solid powder, >98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, from a freshly opened bottle
-
Analytical balance (readable to 0.01 mg)
-
2.0 mL glass vials with screw caps
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled incubator (set to 25 °C)
-
Centrifuge capable of handling 2.0 mL vials
-
Calibrated pipettes
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) system[21]
-
0.22 µm syringe filters (PTFE or other DMSO-compatible material)
3.2 Experimental Workflow: Shake-Flask Method
The following diagram illustrates the workflow for thermodynamic solubility determination.
dot
Sources
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Stability of piperazinone trifluoroacetate salts under ambient conditions
This guide details the stability profile, physicochemical behavior, and handling protocols for piperazinone trifluoroacetate (TFA) salts.[1][2] It is designed for medicinal chemists and formulation scientists managing these common synthetic intermediates.[1]
Executive Summary
Piperazinone trifluoroacetate salts are prevalent intermediates in drug discovery, particularly following Boc-deprotection or reverse-phase HPLC purification.[1] While the piperazin-2-one scaffold exhibits robust chemical stability (resistance to hydrolysis and oxidation) under ambient conditions, the trifluoroacetate (TFA) salt form introduces significant physical instability .
The primary stability risk is hygroscopicity , leading to deliquescence (transformation from solid to oil) upon exposure to ambient moisture.[1] Furthermore, the strong acidity of the TFA counterion can induce cytotoxic effects in biological assays and catalyze degradation in acid-sensitive side chains. Consequently, while the core ring structure is stable, the salt form is considered a "metastable" state best suited for short-term storage or immediate salt exchange.
Chemical Context & Structural Dynamics
The Piperazinone Core
Unlike piperazine, which contains two basic secondary amines (
-
N1 (Amide): Non-basic due to resonance delocalization with the carbonyl.[1]
-
N4 (Amine): Basic (
), serving as the protonation site for TFA.[1]
The Trifluoroacetate Interaction
TFA (
-
Stoichiometry: Typically 1:1 (Piperazinone:TFA).[1]
-
Lattice Energy: The electron-withdrawing fluorine atoms delocalize the negative charge on the carboxylate, creating a "soft" anion that often results in low lattice energy. This manifests as amorphous solids or oils rather than well-defined crystals, exacerbating hygroscopicity.[1]
Figure 1: Formation of the mono-cationic piperazinone salt species.
Stability Profile Under Ambient Conditions
Physical Stability (Hygroscopicity)[1]
-
Risk Level: High [1]
-
Mechanism: The TFA anion is highly hygroscopic.[1] In amorphous states (common after lyophilization), the high surface area allows rapid adsorption of atmospheric water.[1]
-
Observation: A free-flowing white powder can turn into a sticky gum or clear oil within 1–4 hours at >40% Relative Humidity (RH).[1]
-
Impact:
-
Inaccurate weighing (mass includes variable water content).[1]
-
Hydrolytic degradation of other sensitive moieties (e.g., esters) present on the molecule due to the "acidic water" micro-environment.
-
Chemical Stability (Degradation)[1]
-
Risk Level: Low to Moderate
-
Hydrolysis: The piperazinone lactam bond is a 6-membered amide, which is thermodynamically stable. It resists hydrolysis at ambient temperature, even in the acidic environment of the TFA salt.
-
Oxidation: The scaffold is generally resistant to oxidative stress under ambient conditions.[1]
-
Diketopiperazine (DKP) Formation: Unlike linear dipeptides which cyclize to form DKPs, the piperazinone is already cyclized.[1] However, if the N1 position is unsubstituted and an exocyclic ester is present, acid-catalyzed transamidation could occur, though this is rare at room temperature.[1]
Biological Stability (Assay Interference)
-
Risk Level: Critical
-
Cytotoxicity: Residual TFA and the acidity of the salt can lower the pH of culture media, causing false positives in cell viability assays.
-
Receptor Modulation: Trifluoroacetate ions have been shown to modulate glycine receptors and ion channels, potentially confounding pharmacological data.[1][5]
Experimental Protocols
Hygroscopicity Assessment (DVS)
To quantify the stability of the solid form, Dynamic Vapor Sorption (DVS) is the gold standard.
-
Preparation: Dry 10–20 mg of Piperazinone TFA salt in a vacuum oven at 40°C for 4 hours.
-
Cycle: Expose sample to 0% RH
90% RH 0% RH in 10% steps at 25°C. -
Equilibrium Criteria: Mass change
per minute. -
Interpretation:
Salt Exchange Protocol (TFA to HCl)
Due to the physical and biological issues cited above, converting the TFA salt to a Hydrochloride (HCl) salt is recommended for long-term storage and biological testing.
Method A: Repeated Lyophilization (Mild) [1]
-
Dissolve the Piperazinone TFA salt in 0.1 M HCl (approx. 10–20 equivalents of HCl relative to the amine).[1]
-
Freeze the solution using liquid nitrogen or a dry ice/acetone bath.[1]
-
Lyophilize (freeze-dry) overnight.
-
Repeat steps 1–3 at least two more times. The excess HCl drives off the volatile TFA (b.p. 72.4°C) as vapor.[1]
-
Validation: Confirm removal via
-NMR (Signal at -76.5 ppm should disappear).
Method B: Strong Anion Exchange (Resin) [1][2]
-
Pack a column with a chloride-form strong anion exchange resin (e.g., Dowex 1X8, Amberlite IRA-400).[1]
-
Wash resin with water until eluent is neutral.[1]
-
Elute with water.[1][2][6] The resin retains TFA
and releases Cl .[1] -
Lyophilize the eluent to obtain the stable HCl salt.[1]
Data Summary: Salt Form Comparison
| Feature | TFA Salt | HCl Salt | Free Base |
| Physical State | Amorphous solid / Oil | Crystalline solid | Solid / Oil (dependent on sub.)[1] |
| Hygroscopicity | High (Deliquescent) | Low to Moderate | Low |
| Acidity (1% soln) | pH 1.5 – 2.5 | pH 3.0 – 5.0 | pH 8.0 – 9.0 |
| Biological Suitability | Poor (Cytotoxic) | Excellent | Good (Solubility limits) |
| Solubility (Water) | Very High | High | Moderate |
Visualizing the Salt Exchange Workflow
Figure 2: Iterative lyophilization workflow for the complete removal of trifluoroacetate counterions.
References
-
PubChem. 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate.[1][7] National Library of Medicine.[1] Available at: [Link][1]
-
LifeTein. TFA Removal Service: Switch to Acetate or HCl Salt Form. Available at: [Link][1]
-
R&D World. Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. Available at: [Link]
-
ScienceMadness. Trifluoroacetic Acid Properties and Handling. Available at: [Link]
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1-Cyclohexyl-2-piperazinone trifluoroacetate CAS number and identifiers
An In-Depth Technical Guide to 1-Cyclohexyl-2-piperazinone Trifluoroacetate
Executive Summary: This guide provides a comprehensive technical overview of 1-Cyclohexyl-2-piperazinone trifluoroacetate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details its chemical identifiers, physicochemical properties, a plausible synthetic route, and potential applications derived from the broader class of piperazine-containing molecules. By contextualizing the compound's structural features, this guide serves as a foundational resource for scientists utilizing it as a chemical building block or exploring its potential as a bioactive agent.
Chemical Identity and Properties
1-Cyclohexyl-2-piperazinone trifluoroacetate is the salt form of the parent base, 1-cyclohexyl-2-piperazinone, and trifluoroacetic acid. The trifluoroacetate counter-ion is often used in pharmaceutical chemistry to enhance the solubility and stability of a basic parent compound, making it easier to handle and formulate.[1] The core structure consists of a piperazinone ring, a six-membered heterocycle with two nitrogen atoms, substituted with a cyclohexyl group at one nitrogen and a carbonyl group adjacent to it.
Table 1: Chemical Identifiers and Physicochemical Properties
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 1154869-43-8 | |
| Molecular Formula | C12H19F3N2O3 | [2] |
| Molecular Weight | 296.29 g/mol | [2] |
| Linear Formula | C10H18N2O · C2HF3O2 | |
| Physical Form | Solid | [2] |
| MDL Number | MFCD13193774 | [2] |
| InChI Key | HNJUYEPXNUKGJK-UHFFFAOYSA-N | [2] |
| SMILES String | O=C(CNCC1)N1C2CCCCC2.O=C(C(F)(F)F)O | [2] |
| PubChem Substance ID | 329775999 |[2] |
Synthesis and Characterization
The synthesis of 1-Cyclohexyl-2-piperazinone and its subsequent conversion to the trifluoroacetate salt involves standard organic chemistry transformations. The piperazine ring system is a common scaffold in biologically active compounds, and numerous methods for its synthesis have been developed.[3]
Proposed Synthesis of 1-Cyclohexyl-2-piperazinone (Parent Base)
A plausible and efficient method for constructing the substituted 2-piperazinone ring is the reaction of a substituted 1,2-diamine with a suitable two-carbon building block.[4] The following protocol is a representative example based on established chemical principles.
Experimental Protocol: Synthesis of 1-Cyclohexyl-2-piperazinone
-
Reactant Preparation: To a solution of N-cyclohexylethylenediamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.5 M), add a non-nucleophilic base like triethylamine (1.2 eq).
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise over 30 minutes, ensuring the temperature remains below 10 °C. The causality here is to prevent side reactions and control the exothermic acylation of the more sterically accessible primary amine.
-
Intramolecular Cyclization: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The initial acylation product will undergo an intramolecular nucleophilic substitution, where the secondary amine displaces the chloride to form the piperazinone ring.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess diamine and base, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 1-cyclohexyl-2-piperazinone.
Formation of the Trifluoroacetate Salt
The conversion of the free base to its trifluoroacetate salt is a straightforward acid-base reaction.
Experimental Protocol: Salt Formation
-
Dissolve the purified 1-cyclohexyl-2-piperazinone (1.0 eq) in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Add a solution of trifluoroacetic acid (1.0 eq) in the same solvent dropwise with stirring.
-
The trifluoroacetate salt will typically precipitate out of the solution. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure.
-
The resulting solid can be washed with cold solvent and dried under vacuum to yield the final product, 1-cyclohexyl-2-piperazinone trifluoroacetate.
Caption: Synthetic workflow for 1-Cyclohexyl-2-piperazinone trifluoroacetate.
Applications in Research and Drug Development
While specific biological activity for 1-Cyclohexyl-2-piperazinone trifluoroacetate is not extensively documented in peer-reviewed literature, the piperazine and piperazinone scaffolds are of significant interest in medicinal chemistry.[3] These heterocycles are present in numerous FDA-approved drugs and clinical candidates.[3]
-
Scaffold for Bioactive Molecules: The primary utility of this compound is as a versatile chemical building block.[5] The piperazinone core provides a rigid structure that can be further functionalized at the secondary amine position to create libraries of new chemical entities. The cyclohexyl group adds lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in biological targets.
-
Anticancer Research: Piperazine derivatives have been investigated as anticancer agents.[6] For instance, certain sigma-2 receptor ligands containing a cyclohexylpiperazine moiety have shown promise in pancreatic cancer models.[7][8] The piperazinone scaffold could be used to develop novel kinase inhibitors or other agents that disrupt cancer cell signaling.
-
Central Nervous System (CNS) Applications: The piperazine ring is a well-known "CNS-privileged" scaffold, appearing in drugs for depression, anxiety, and psychosis.[3][9] The structural features of 1-cyclohexyl-2-piperazinone make it a suitable starting point for the synthesis of novel modulators of neurotransmitter receptors.
-
Analgesic Properties: Some complex piperazine derivatives, such as (+/-)-1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-45), have demonstrated potent analgesic activity comparable to morphine, suggesting that this chemical class can be explored for novel pain therapeutics.[10]
Caption: Relationship between structure and potential applications.
Safety and Handling
Based on available supplier data, 1-Cyclohexyl-2-piperazinone trifluoroacetate is classified with the GHS07 pictogram, indicating it can be an irritant, skin sensitizer, or acutely toxic.[2]
-
Hazard Statement: H302 - Harmful if swallowed.[2]
-
Precautionary Measures: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
1-Cyclohexyl-2-piperazinone trifluoroacetate is a valuable chemical intermediate for the synthesis of more complex molecules, particularly within the field of drug discovery. Its well-defined structure, combining a rigid piperazinone core with a lipophilic cyclohexyl group and a reactive secondary amine, provides a versatile platform for developing novel therapeutic agents targeting a range of diseases, including cancer and CNS disorders. Proper understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
References
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Gimbert, C., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(8), 2318. [Link][6]
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Abate, C., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Digital Commons@Becker. [Link][7]
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PubChem. 1-Cyclohexylpiperazine. National Center for Biotechnology Information. [Link][11]
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PubChem. 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate. National Center for Biotechnology Information. [Link][12]
-
Yadav, P., et al. (2021). Design, Synthesis and Biological Evaluation of Some New Piperazine Associated Hydrazone Derivatives. Journal of Cardiovascular Disease Research, 12(5), 688-696. [Link][9]
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PubChem. 1-(Cyclohexylcarbonyl)piperazine. National Center for Biotechnology Information. [Link][13]
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Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1438. [Link][3]
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Wei, C. C. (1980). U.S. Patent No. 4,240,961. Washington, DC: U.S. Patent and Trademark Office. [4]
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Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and other pharmacological activities in experimental animals. Archives Internationales de Pharmacodynamie et de Thérapie, 221(1), 105–121. [Link][10]
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Archana, N., et al. (2024). Growth and characterization of piperazinium bis(trifluoroacetate) (PTFA) single crystal for terahertz (THz) optoelectronic applications. Optical Materials, 148, 114968. [Link][14]
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Lopez, S. E., & Salazar, J. (2013). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Journal of Fluorine Chemistry. [Link][1]
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Azzariti, A., et al. (2011). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. ChemMedChem, 6(1), 73–80. [Link][8]
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Methodological & Application
Application Notes and Protocols for the N-Alkylation of 1-Cyclohexyl-2-piperazinone
Introduction: The Significance of N-Alkylated Piperazinones in Modern Drug Discovery
The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2][3] Its two nitrogen atoms provide versatile handles for synthetic modification, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for optimizing a drug candidate's pharmacokinetic profile.[1][3] Specifically, N-substituted piperazin-2-ones, a class of lactams, are integral components of various biologically active molecules, including antiviral agents and psychiatric medications.[4] The strategic introduction of alkyl groups onto the piperazine nitrogen can significantly influence a compound's interaction with biological targets, making the N-alkylation of piperazinone cores a crucial transformation in the synthesis of novel therapeutics.[4][5]
This guide provides a comprehensive overview of the procedure for the N-alkylation of 1-cyclohexyl-2-piperazinone, a key intermediate in the synthesis of diverse compound libraries. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol, and offer insights into potential challenges and optimization strategies.
Chemical Principles and Mechanistic Insights
The N-alkylation of a lactam, such as 1-cyclohexyl-2-piperazinone, is a nucleophilic substitution reaction. The process begins with the deprotonation of the amide nitrogen by a suitable base, generating a nucleophilic amide anion. This anion then attacks an electrophilic alkylating agent (typically an alkyl halide), forming a new nitrogen-carbon bond.
However, a potential side reaction is O-alkylation. Lactams can exist in equilibrium with their tautomeric lactim form.[6] Deprotonation can lead to an ambident anion with nucleophilic centers on both the nitrogen and oxygen atoms.[6] The regioselectivity of the alkylation (N- vs. O-alkylation) is influenced by several factors:
-
The Base: "Hard" bases tend to favor O-alkylation, whereas "softer," bulkier bases often promote N-alkylation.[6] Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly employed to ensure complete deprotonation of the amide.
-
The Solvent: The polarity of the solvent plays a crucial role. Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred. Less polar aprotic solvents such as toluene or THF can favor N-alkylation over more polar options like DMF or DMSO, which may promote O-alkylation.[6]
-
The Alkylating Agent: The nature of the alkylating agent also impacts the reaction outcome.
-
Reaction Temperature: Lower reaction temperatures can sometimes favor the kinetically controlled N-alkylation product over the thermodynamically more stable O-alkylated product.[6]
For the N-alkylation of 1-cyclohexyl-2-piperazinone, the use of sodium hydride in an aprotic solvent like THF is a robust and widely adopted method that strongly favors the desired N-alkylation product.[7][8]
Experimental Protocol: N-Alkylation of 1-Cyclohexyl-2-piperazinone
This protocol details a general procedure for the N-alkylation of 1-cyclohexyl-2-piperazinone using an alkyl halide as the electrophile.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier | Notes |
| 1-Cyclohexyl-2-piperazinone | C₁₀H₁₈N₂O | 182.26 | >95% | e.g., A2B Chem | Starting material. |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60% | e.g., TCI Chemicals | Strong base; handle with extreme care. |
| Alkyl Halide (e.g., Benzyl Bromide) | C₇H₇Br | 171.04 | >98% | Various | Electrophile; choose based on desired R-group. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Various | Reaction solvent. |
| Saturated Ammonium Chloride Solution | NH₄Cl(aq) | - | Saturated | In-house prep. | For quenching the reaction. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Various | Extraction solvent. |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | Saturated | In-house prep. | For washing the organic layer. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Various | Drying agent. |
| Argon or Nitrogen Gas | Ar or N₂ | - | High Purity | Various | For maintaining an inert atmosphere. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Argon/Nitrogen inlet
-
Oil bath or heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
Sodium Hydride (NaH): Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[9] Handle NaH in a fume hood under an inert atmosphere (argon or nitrogen).[9] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[9] Have a Class D fire extinguisher (for combustible metals) readily available.
-
Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and/or carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate PPE.
-
Anhydrous Solvents: Anhydrous solvents are flammable. Keep them away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar in a dry, two-necked round-bottom flask.
-
Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Equip the flask with a septum and an argon/nitrogen inlet.
-
-
Addition of Sodium Hydride:
-
In the fume hood, carefully weigh the required amount of sodium hydride (60% dispersion in mineral oil) (1.2 equivalents) and quickly transfer it to the reaction flask against a positive flow of inert gas.
-
Add anhydrous THF to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the starting material.
-
-
Washing the Sodium Hydride (Optional but Recommended):
-
To remove the mineral oil, which can sometimes interfere with the reaction, the NaH dispersion can be washed.
-
Stir the suspension of NaH in THF for a few minutes, then stop stirring and allow the NaH to settle.
-
Carefully remove the supernatant THF containing the dissolved mineral oil with a syringe.
-
Repeat this washing procedure two more times with fresh anhydrous THF.
-
-
Addition of 1-Cyclohexyl-2-piperazinone:
-
Dissolve 1-cyclohexyl-2-piperazinone (1.0 equivalent) in a minimal amount of anhydrous THF in a separate dry flask under an inert atmosphere.
-
Slowly add the solution of 1-cyclohexyl-2-piperazinone to the stirred suspension of NaH in THF at 0 °C (ice bath) using a syringe.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Hydrogen gas evolution will be observed.
-
-
Addition of the Alkyl Halide:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add the alkyl halide (1.1 equivalents) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
-
Reaction Quench:
-
Once the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Very slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Caution: This will generate hydrogen gas. Ensure adequate ventilation and no nearby ignition sources.
-
-
Work-up and Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add water and ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously, venting frequently.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated 1-cyclohexyl-2-piperazinone.
-
Characterization
The purified product should be characterized by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the characteristic carbonyl stretch of the lactam.
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of 1-Cyclohexyl-2-piperazinone.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive sodium hydride (exposed to moisture).- Insufficient reaction time or temperature.- Poor quality starting materials or reagents. | - Use fresh, unopened sodium hydride or wash it thoroughly before use.- Monitor the reaction by TLC/LC-MS and adjust the reaction time or temperature accordingly.- Ensure all reagents and solvents are pure and anhydrous. |
| Formation of O-alkylated byproduct | - Reaction conditions favoring O-alkylation (e.g., polar solvent, high temperature). | - Use a less polar aprotic solvent like THF or toluene.[6]- Run the reaction at a lower temperature.[6]- Consider using a different base, such as potassium carbonate, although this may require different conditions.[6] |
| Incomplete reaction | - Insufficient base or alkylating agent.- Steric hindrance from a bulky alkylating agent. | - Ensure accurate stoichiometry of reagents.- For sterically hindered electrophiles, a longer reaction time or a higher temperature may be necessary. Consider alternative alkylation methods like microwave-assisted synthesis.[7][11] |
| Difficult purification | - Close-running impurities on TLC. | - Optimize the mobile phase for column chromatography.- Consider recrystallization if the product is a solid. |
Conclusion
The N-alkylation of 1-cyclohexyl-2-piperazinone is a fundamental and versatile transformation for the synthesis of novel piperazine-containing compounds with potential therapeutic applications. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently and selectively introduce a wide range of alkyl substituents. The protocol provided herein serves as a robust starting point for these synthetic endeavors. As with any chemical synthesis, careful attention to safety, especially when handling reactive reagents like sodium hydride, is paramount.
References
- Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization.
- Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi
- Technical Support Center: O-Alkylation Side Reactions in Lactam Synthesis. Benchchem.
- Application Notes and Protocols: Synthesis and SAR Studies of 1-(2-Cyclohexylethyl)piperazine Analogs. Benchchem.
- Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.
- Common Name: SODIUM HYDRIDE HAZARD SUMMARY. NJ.gov.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.
- Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara.
- Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi
- MSDS for SODIUM HYDRIDE. Alkali Metals.
- Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspart
- N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. Request PDF.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
- Sodium hydride, 57-63% oil dispersion. Apollo Scientific.
- SAFETY DATA SHEET - Sodium Hydride (60%, dispersion in Paraffin Liquid). TCI Chemicals.
- Simple Methods for the N-Alkyl
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
- Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkyl
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- A Simple Synthesis of N-Alkylpiperazines.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
- Synthesis of piperazines. Organic Chemistry Portal.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Synthesis of Piperazines by C-H Functionaliz
- 1-Cyclohexylpiperazine. A2B Chem.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]
- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Guide to the Preparation and Handling of Stock Solutions for 1-Cyclohexyl-2-piperazinone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide and detailed protocols for the preparation, storage, and handling of stock solutions of 1-Cyclohexyl-2-piperazinone (CAS No. 99976-73-5). Given the limited publicly available data for this specific compound, this guide synthesizes best practices for small molecule handling with principles derived from structurally related compounds, particularly N-substituted lactams. The protocols herein are designed to ensure the integrity, stability, and accurate concentration of 1-Cyclohexyl-2-piperazinone solutions, which is paramount for generating reproducible and reliable experimental data.
Introduction and Core Principles
1-Cyclohexyl-2-piperazinone is a heterocyclic compound featuring a piperazinone core with a cyclohexyl group attached to a nitrogen atom. The accuracy of in vitro and in vivo studies hinges on the precise concentration and stability of the tested compound. Improperly prepared or stored stock solutions can lead to significant experimental artifacts due to issues such as concentration inaccuracies, degradation, or precipitation.
The structure of 1-Cyclohexyl-2-piperazinone contains a lactam (a cyclic amide) functional group. Amide bonds are susceptible to hydrolysis, particularly under acidic or basic conditions[1][2]. Furthermore, thermal degradation is a known concern for cyclic amides, with stability decreasing at higher temperatures and non-neutral pH[3][4][5]. Therefore, the central principles of this guide are:
-
Solvent Selection: Prioritize the use of inert, aprotic solvents for primary stock solutions to minimize the risk of hydrolytic degradation.
-
Temperature Control: Employ low temperatures for both short-term and long-term storage to reduce the rate of thermal degradation.
-
Inert Handling: Minimize exposure to moisture and atmospheric CO2, which can affect the pH of solutions and compound stability[6].
Physicochemical and Safety Data
Physicochemical Properties
A summary of the known properties of 1-Cyclohexyl-2-piperazinone is presented below. Researchers should consider experimental verification of properties like solubility for their specific applications.
| Property | Value / Information | Source |
| Chemical Name | 1-Cyclohexyl-2-piperazinone | - |
| CAS Number | 99976-73-5 | [7] |
| Molecular Formula | C₁₀H₁₈N₂O | - |
| Molecular Weight | 182.26 g/mol | - |
| Appearance | Solid (predicted) | [7] |
| Solubility | No quantitative data available. Predicted to be soluble in polar aprotic solvents like DMSO and DMF, with limited aqueous solubility. | Inferred |
Safety and Handling Precautions
Potential Hazards[8]:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
Mandatory Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Body Protection: Wear a standard laboratory coat.
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air[8].
Experimental Protocols
The following protocols provide a step-by-step methodology for preparing a primary stock solution in an organic solvent and subsequent aqueous working solutions.
Workflow for Stock and Working Solution Preparation
Caption: Workflow for preparing a primary stock and subsequent working solutions.
Protocol 1: Preparation of a High-Concentration Primary Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution, a common starting concentration. Adjust calculations accordingly for different concentrations.
Materials:
-
1-Cyclohexyl-2-piperazinone (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Analytical balance (readable to 0.1 mg)
-
Microcentrifuge
-
Calibrated micropipettes
-
Sterile, low-binding microcentrifuge tubes or amber glass vials with Teflon-lined caps
-
Vortex mixer and/or bath sonicator
Procedure:
-
Preparation: Before opening, allow the manufacturer's vial of 1-Cyclohexyl-2-piperazinone to equilibrate to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Consolidate Powder: Centrifuge the vial briefly (e.g., 1 minute at 1000 x g) to ensure all powder is collected at the bottom.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a tared, appropriate vessel (e.g., a 1.5 mL microfuge tube).
-
Calculation Example: To prepare 1 mL of a 100 mM solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L * 0.001 L * 182.26 g/mol * 1000 mg/g = 18.23 mg
-
-
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vessel containing the compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If the solid does not dissolve completely, use a bath sonicator for 5-10 minutes. Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, immediately aliquot the stock solution into single-use volumes in appropriately labeled, tightly sealed cryovials or amber glass vials.
-
Storage: Store the aliquots as described in Section 5.
Protocol 2: Preparation of Aqueous Working Solutions (e.g., 100 µM)
Causality: Aqueous solutions are required for most biological assays. However, the amide bond is most vulnerable to hydrolysis in aqueous environments. Therefore, these solutions must be prepared fresh immediately before use.
Procedure:
-
Thaw Stock: Remove a single aliquot of the primary DMSO stock from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Perform a serial dilution to reach the final desired concentration. For example, to prepare a 100 µM solution from a 100 mM stock (a 1:1000 dilution):
-
Add 1 µL of the 100 mM primary stock to 999 µL of your final aqueous experimental buffer (e.g., PBS, cell culture medium).
-
-
Mixing: Vortex the diluted solution gently but thoroughly to ensure homogeneity.
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your assay. A 1:1000 dilution results in 0.1% DMSO, which is generally well-tolerated by most cell lines. Always run a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound.
Quality Control and Troubleshooting
A self-validating protocol includes checks for common failure points.
| Issue | Potential Cause | Recommended Action & Rationale |
| Compound Fails to Dissolve in DMSO | Insufficient solvent volume; low-quality DMSO; compound has low solubility. | 1. Verify Calculations: Double-check that the correct amount of solvent was added. 2. Apply Gentle Heat: Warm the solution to 37°C briefly. (Caution: Prolonged heating may cause degradation). 3. Reduce Concentration: Prepare a new, more dilute primary stock (e.g., 50 mM or 10 mM). |
| Precipitation in Aqueous Solution | The compound's aqueous solubility limit has been exceeded. | 1. Prepare a More Dilute Solution: The working concentration may be too high. 2. Increase Final DMSO %: If the assay allows, a slightly higher final DMSO concentration (e.g., 0.5%) can improve solubility. 3. Check Buffer pH: Ensure the pH of your final buffer is near neutral (pH 7.0-7.4), as extreme pH can affect solubility and stability. |
| Inconsistent Experimental Results | Stock solution degradation; inaccurate concentration. | 1. Use a Fresh Aliquot: Discard the current working stock and thaw a new primary stock aliquot. 2. Prepare a New Primary Stock: If issues persist, the entire primary stock may be compromised. Prepare a fresh batch from the solid compound. 3. Analytical Validation (Optional): For GLP or highly sensitive studies, consider verifying the concentration of the primary stock via HPLC-UV or LC-MS. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common stock solution issues.
Recommended Storage and Stability
The following storage conditions are recommended to maximize the shelf-life of 1-Cyclohexyl-2-piperazinone solutions. Stability is inferred from the chemical structure and has not been empirically determined.
| Solution Type | Solvent | Storage Temp. | Max Duration | Rationale |
| Primary Stock | Anhydrous DMSO | -20°C | ≤ 3 months | Minimizes thermal degradation. |
| Primary Stock | Anhydrous DMSO | -80°C | ≥ 6 months | Preferred for long-term storage; significantly slows degradation kinetics. |
| Working Solution | Aqueous Buffer | Room Temp / 4°C | Do Not Store | The lactam functional group is susceptible to hydrolysis in aqueous solutions. Prepare fresh for each experiment. |
Key Stability Considerations:
-
Hydrolysis: Avoid aqueous storage.
-
Freeze-Thaw Cycles: Aliquoting is critical to prevent degradation from repeated temperature changes.
-
Light: While no specific photosensitivity data is available for this compound, it is good practice to store stock solutions in amber or opaque vials to prevent potential photodegradation[6].
References
-
Zhou, J., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere. Available at: [Link]
-
Monash University. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Available at: [Link]
-
Sykes, B. D., et al. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697-701. Available at: [Link]
-
ResearchGate. (n.d.). Piperazines 16 from acid hydrolysis of 6 and 14, and 19 from acid hydrolysis of 9 and 15. Available at: [Link]
-
Roca, M., et al. (2011). Effect of heat treatments on stability of β-lactams in milk. Journal of Dairy Science, 94(3), 1155-1164. Available at: [Link]
-
Edward, J. T., & Terry, S. C. (1950). Hydrolysis of amides and related compounds. Part II. Acetylglycine, piperazine-2 : 5-dione, and gelatin in concentrated hydrochloric acid. Journal of the Chemical Society (Resumed), 3527. Available at: [Link]
Sources
- 1. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 384. Hydrolysis of amides and related compounds. Part II. Acetylglycine, piperazine-2 : 5-dione, and gelatin in concentrated hydrochloric acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. Effect of heat treatments on stability of β-lactams in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. You are being redirected... [hit2lead.com]
- 8. fishersci.com [fishersci.com]
Converting 1-Cyclohexyl-2-piperazinone TFA salt to free base
Application Note: Strategic Desalting of 1-Cyclohexyl-2-piperazinone
Abstract
Trifluoroacetic acid (TFA) salts are a common byproduct of reverse-phase HPLC purification and Boc-deprotection strategies.[1][2] While stable, TFA salts are cytotoxic in biological assays and can act as nucleophilic scavengers in subsequent chemical couplings.[1] This guide details the conversion of 1-Cyclohexyl-2-piperazinone TFA salt to its free base form.[1][2] Due to the polar nature of the piperazinone core and the lipophilicity of the cyclohexyl group, standard extraction protocols often fail due to poor phase partitioning. This note provides two validated workflows: a modified Liquid-Liquid Extraction (LLE) for bulk scale and a Solid-Phase Extraction (SPE) method for high-throughput or precious samples.[1][2]
Physicochemical Context & Strategy
To successfully desalt this compound, one must understand its specific acid-base properties.[1][2]
-
Compound Structure: 1-Cyclohexyl-2-piperazinone features a piperazinone ring.[1][2] Unlike piperazine (which has two basic nitrogens), the N1 nitrogen is part of an amide bond (lactam) and is non-basic. The N4 nitrogen is a secondary amine and is the site of TFA salt formation.
-
pKa Considerations: The pKa of the N4 amine in a piperazinone is typically 7.5 – 8.5 , slightly lower than a standard piperazine (pKa ~9.8) due to the electron-withdrawing inductive effect of the carbonyl group.
-
The Challenge: The TFA anion (
) forms a tight ion pair with the protonated amine. Furthermore, the free base of piperazinone derivatives often exhibits significant water solubility, leading to yield loss during aqueous workup.
Strategic Rule: To ensure complete deprotonation, the aqueous pH must be adjusted to > 2 units above the pKa . We target pH 11–12 .
Method A: Modified Liquid-Liquid Extraction (LLE)
Best for: Scales > 100 mg, where yield loss < 10% is acceptable.[1]
Standard extractions often fail because the free base remains in the aqueous phase. This protocol uses the "Salting Out" effect to force the organic molecule into the organic layer.
Reagents Required
-
Dichloromethane (DCM) or 2-MeTHF (preferred for green chemistry).[1][2]
-
Saturated Sodium Carbonate (
) or 1M NaOH.[1][2]
Protocol Steps
-
Dissolution: Dissolve the TFA salt in a minimal amount of water (approx. 10 mL per gram of salt).[2]
-
Basification: Slowly add Saturated
(or 1M NaOH) while stirring until pH reaches 11–12 . -
Salting Out (Critical Step): Add solid NaCl to the aqueous solution until it is saturated (undissolved salt remains).[1][2]
-
Extraction: Extract with DCM (
volumes equal to the aqueous layer). -
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo.
Troubleshooting Emulsions: If an emulsion forms (common with cyclohexyl groups), add a small amount of Methanol (1–2%) to the organic layer or filter the mixture through a pad of Celite.
Method B: Carbonate Resin (Solid-Supported Scavenging)
Best for: Scales < 100 mg, Library Synthesis, or Water-Soluble Bases.[1]
This method avoids liquid extraction entirely, preventing yield loss into the aqueous phase. It uses a polymer-supported carbonate (e.g., PL-HCO3 or SiliaBond Carbonate) to neutralize the acid.[1]
Reagents Required
Protocol Steps
-
Calculation: Calculate the mmol of TFA salt. Use 3–4 equivalents of resin relative to the salt.
-
Equilibration: Pre-swell the resin in MeOH for 10 minutes.
-
Exchange: Dissolve the TFA salt in MeOH (or DCM/MeOH) and add to the resin.
-
Agitation: Shake or stir gently (do not magnetic stir, as this grinds the resin) for 2–4 hours at room temperature.
-
Filtration: Filter off the resin.[2] Wash the resin bed with MeOH (
) to recover entrained product.[2] -
Concentration: Evaporate the solvent to yield the clean free base.[2]
Analytical Validation (QC)
You must verify that the TFA is removed, not just that the pH changed.
| Method | Observation for Success | Observation for Failure |
| 19F NMR | Absence of signal. (Run unreferenced or with internal standard). | Peak at -76.5 ppm (characteristic of TFA).[1][2] |
| 1H NMR | Chemical Shift: Signals adjacent to N4 (piperazine ring protons) will shift upfield (lower ppm) by 0.2–0.5 ppm upon deprotonation.[1][2] | No shift in ring protons.[1][2] Presence of broad exchangeable proton peak > 8 ppm.[2] |
| LC-MS | Retention time may shift slightly earlier (less polar) or later depending on column pH.[1][2] Mass remains M+1.[1][2] | N/A (Mass spec usually detects the ion, not the salt form). |
Decision & Workflow Diagrams
Figure 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal desalting strategy based on scale and physicochemical properties.
Figure 2: Chemical Transformation Pathway[1]
Caption: Mechanistic pathway of the deprotonation event.[1]
References
-
SiliCycle Inc. (2009).[1][2][5] SiliaBond Carbonate (Si-CO3) Application Note: Scavenging and Free-Basing.[1][2] Retrieved from [1]
-
Waters Corporation. (2009).[1][2] Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX.[1][2] Waters Application Note 720002939EN.[1][2] Retrieved from [1]
-
Sigma-Aldrich. (2023).[1][2] Amine Protection and Deprotection Strategies.[2][3][6] Retrieved from [1][2]
-
University of Regina. (2012). pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data.[2] (Contextual data for piperazine basicity).
-
Peptide.com. (2025).[1][2] TFA Removal Protocols for Peptides and Amines.[2][6] Retrieved from [1]
Sources
- 1. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 6. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Reactions in Piperazinone Functionalization
Welcome to the technical support center for piperazinone functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the piperazinone scaffold. Our goal is to provide you with in-depth, field-proven insights to anticipate and mitigate common side reactions, ensuring the integrity and efficiency of your synthetic routes.
Introduction: The Versatile Piperazinone Core and Its Challenges
The piperazinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules. Its structure, featuring two nitrogen atoms and a carbonyl group, offers multiple handles for functionalization. However, this very reactivity presents significant challenges in achieving selective transformations. The presence of two nucleophilic nitrogens, an enolizable alpha-carbon, and a reactive carbonyl group can lead to a variety of undesired side reactions, complicating synthesis and purification.
This guide provides a structured approach to troubleshooting these challenges, organized by the site of functionalization. We will delve into the mechanistic underpinnings of common side reactions and offer practical, evidence-based strategies to minimize them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common overarching questions encountered during piperazinone functionalization.
Q1: What is the most common side reaction when functionalizing an unprotected piperazinone, and how can I avoid it?
A1: The most prevalent side reaction is di-functionalization at the two nitrogen atoms (N-1 and N-4). Since both nitrogens are secondary amines, they exhibit similar nucleophilicity, often leading to a statistical mixture of mono- and di-substituted products. To achieve mono-selectivity, the most robust strategy is to use a mono-protected piperazinone, with the tert-butoxycarbonyl (Boc) group being a common and effective choice.[1] The Boc group deactivates one nitrogen, allowing for selective functionalization of the other. Subsequent deprotection under acidic conditions, such as with trifluoroacetic acid (TFA), yields the desired mono-functionalized product.[1]
Q2: I am observing poor regioselectivity in the C-H functionalization of my piperazine-containing compound. What are the key factors to consider?
A2: Achieving regioselectivity in C-H functionalization of piperazines is a known challenge due to the presence of two nitrogen atoms which can direct or interfere with the reaction. The choice of directing group on the nitrogen is crucial for controlling which carbon is functionalized. For instance, in palladium-catalyzed reactions, bulky protecting groups can sterically hinder the C-2 position, favoring functionalization at the C-4 position. The electronic nature of the substituents on the nitrogen atoms can also influence the site of C-H activation.[2][3]
Q3: My N-arylation reaction (e.g., Buchwald-Hartwig) is giving low yields. What should I investigate first?
A3: Low yields in N-arylation reactions often stem from catalyst deactivation or competing side reactions. Key factors to investigate include:
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst.
-
Ligand and Base Combination: The choice of phosphine ligand and base is critical and often substrate-dependent. Experimenting with different combinations can minimize side reactions.
-
Stoichiometry: Using a slight excess of the piperazinone starting material relative to the aryl halide can help to minimize the formation of the N,N'-bis-arylated byproduct.
-
Side Reactions: Check for common side reactions like hydrodehalogenation (reduction of the aryl halide) and homocoupling of the aryl halide.
Q4: Can the carbonyl group of the piperazinone react under my functionalization conditions?
A4: Yes, the amide carbonyl can be reactive under certain conditions. For example, strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the amide to the corresponding piperazine. Milder or more sterically hindered borane reagents, such as 9-BBN or Sia₂BH, can also effect this reduction and in some cases, may lead to the formation of an aldehyde upon hydrolysis of an intermediate.[4][5][6] Reactions with strongly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents) can also lead to addition to the carbonyl group.[7][8][9] It is crucial to consider the compatibility of your reagents with the amide functionality.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific side reactions encountered during piperazinone functionalization, categorized by the reaction site.
N-Functionalization: Achieving Mono-Selectivity
The primary challenge in N-functionalization is controlling the reaction to obtain the mono-substituted product over the di-substituted byproduct.
Problem: Formation of Di-substituted Byproduct in N-Alkylation/N-Acylation
| Probable Cause | Proposed Solution | Scientific Rationale |
| High Reactivity of Mono-substituted Product | 1. Use a mono-protected piperazinone (e.g., N-Boc-piperazinone).[1] 2. Use a large excess of piperazinone (3-5 equivalents). | 1. The protecting group deactivates one nitrogen, preventing further reaction. 2. Statistically favors the reaction of the electrophile with an unreacted piperazinone molecule. |
| Rapid Addition of Electrophile | Add the alkylating or acylating agent slowly, dropwise, or via syringe pump. | Maintains a low concentration of the electrophile, reducing the likelihood of a second reaction with the mono-substituted product. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). | Reduces the reaction rate, allowing for better control over the formation of the mono-substituted product. |
Experimental Protocol: Mono-Boc Protection of Piperazinone
-
Dissolve piperazinone (2.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazinone solution over 2-3 hours at room temperature.
-
Stir the reaction mixture for 20-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the mono-Boc protected product.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography.
Cα-Functionalization via Enolate Formation
Functionalization at the carbon alpha to the carbonyl group typically proceeds through an enolate intermediate. This approach is prone to several side reactions that can affect yield and stereoselectivity.
Problem: Mixture of C- and O-Alkylated Products
The enolate of a piperazinone is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom.
| Factor | Favors C-Alkylation | Favors O-Alkylation | Scientific Rationale |
| Electrophile | Soft electrophiles (e.g., alkyl iodides, bromides) | Hard electrophiles (e.g., alkyl triflates, silyl chlorides) | According to Hard-Soft Acid-Base (HSAB) theory, the softer carbon nucleophile prefers to react with softer electrophiles, while the harder oxygen nucleophile prefers harder electrophiles.[10] |
| Solvent | Non-polar aprotic solvents (e.g., THF, Toluene) | Polar aprotic solvents (e.g., DMF, HMPA) | Polar solvents can solvate the metal counterion, leading to a more "free" enolate where the more electronegative oxygen is more reactive.[11][12] |
| Counterion | Li⁺ | Na⁺, K⁺ | Smaller, more coordinating cations like Li⁺ associate more tightly with the oxygen, sterically hindering O-alkylation and favoring C-alkylation.[12] |
Troubleshooting Flowchart for Cα-Alkylation
Caption: Troubleshooting logic for piperazinone Cα-alkylation.
Reactions Involving the Piperazinone Ring Integrity
Under certain conditions, the piperazinone ring itself can undergo undesired transformations.
Problem: Ring Opening or Degradation
| Reaction Condition | Potential Side Product(s) | Mechanism/Cause | Prevention Strategy |
| High Temperature (>150 °C) with CO₂ | N-formylpiperazine, ethylenediamine, ring-opened polymers.[13][14][15][16] | Thermal degradation, potentially initiated by nucleophilic attack of a piperazinone molecule on a protonated piperazinone.[14] | Avoid prolonged exposure to high temperatures. Use of antioxidants in some applications. |
| Strong Oxidizing Conditions | Piperazin-2,3-diones, ring-cleaved fragments.[17] | Oxidation of the carbon backbone. | Avoid strong oxidizing agents unless intended. Perform reactions under an inert atmosphere. |
| Strong Acidic Conditions | Hydrolysis to the corresponding amino acid derivative. | Acid-catalyzed hydrolysis of the amide bond. | Use milder acidic conditions or protect the amide if necessary. |
Diagram of Piperazinone Degradation Pathway
Caption: Simplified thermal degradation pathway of piperazinone.
Part 3: Advanced Topics and Considerations
N-Oxide Formation
The tertiary nitrogen atom in a functionalized piperazinone can be susceptible to oxidation, leading to the formation of an N-oxide. While sometimes an undesired byproduct, N-oxides can also be intentionally synthesized as prodrugs.[13]
-
Side Reaction: Occurs in the presence of oxidizing agents (e.g., m-CPBA, H₂O₂) or under certain metabolic conditions.
-
Mitigation: Avoid excess oxidizing agents and perform reactions under an inert atmosphere.
-
Synthetic Utility: N-oxides can be synthesized deliberately to improve pharmacokinetic properties.
Diastereoselectivity in Cα-Functionalization
When working with chiral piperazinones, controlling the diastereoselectivity of Cα-functionalization is critical. The stereochemical outcome is influenced by the existing stereocenter(s), the geometry of the enolate (E vs. Z), and the nature of the electrophile.
-
Challenge: The formation of a mixture of diastereomers can be difficult to separate and reduces the yield of the desired product.
-
Strategies for Control:
-
Chiral Auxiliaries: The use of a chiral auxiliary on one of the nitrogen atoms can effectively control the facial selectivity of the electrophilic attack on the enolate.[18]
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity.
-
Additives: Additives like LiCl or HMPA can influence the aggregation state and geometry of the enolate, thereby affecting the diastereomeric ratio.
-
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source not available.
- WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents.
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023). Journal of Environmental Chemical Engineering.
- managing side reactions in piperidine functionaliz
- Technical Support Center: Optimization of Reaction Conditions for Piperazine-2-thione Functionaliz
- Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF. (2025).
- Alkylation of enolates | Organic Chemistry II Class Notes... - Fiveable. (2025). Fiveable.
- Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed. (2025). PubMed.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Syntheses and transformations of piperazinone rings. A review - ResearchGate.
- Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Journal of Drug Delivery and Therapeutics.
- Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt - JOCPR. (2024). JOCPR.
- Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in - Owlstown. (2016). Owlstown.
- Chemistry of Enolates - C vs O Alkylation | Articles - PharmaXChange.info. (2011). PharmaXChange.info.
- Regioselectivity and Stereoselectivity in the Alkylation of Enolates - quimicaorganica.org. quimicaorganica.org.
- Probing Regio- and Enantioselectivity in the Formal [2 + 2] Cycloaddition of C(1)
- Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters - MDPI. (2023). MDPI.
- 2 Protection of Functional Groups. Thieme.
- What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry - Reddit. (2011). Reddit.
- 2.14 Selected Diastereoselective Reactions: Enolate Alkylation | Request PDF.
- Differential reaction energy profiles for O versus C alkylation of... - ResearchGate.
- Chapter 1: Enolate Alkyl
- Reduction of Tertiary Amides by 9-BBN and Sia2BH - Chemistry Steps. (2024). Chemistry Steps.
- Borane Reductions (using BH3.THF or BH3.Me2S, BMS) - Organic Synthesis. Organic Synthesis.
- The medicinal chemistry of piperazines: A review - Scilit. Scilit.
- Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. (2021). MPG.PuRe.
- Influence of piperidine ring on stability and reactivity of piperine - ResearchGate. (2025).
- Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermedi
- Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. (2021). Encyclopedia MDPI.
- Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute - University of York. University of York.
- DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE - HJIC. (2025). HJIC.
- Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. (2025). Wiley Online Library.
- Results of different types of reactions carried out in the piperazine-functionalized catalytic microreactor a - ResearchGate.
- Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. - Semantic Scholar. Semantic Scholar.
- The Reactions of Group VI Metal Carbonyls with Pyrrolidine, Piperazine, and Morpholine - Research Solutions Pages. Research Solutions Pages.
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- carbonyl organometallic reactions - YouTube. (2018). YouTube.
- Organometallics on Ketones Explained: Definition, Examples, Practice & Video Lessons - Pearson. Pearson.
- 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry - Saskatchewan Open Education Resources.
- Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds - Dalal Institute. Dalal Institute.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Reduction of Tertiary Amides by 9-BBN and Sia2BH - Chemistry Steps [chemistrysteps.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 8. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. reddit.com [reddit.com]
- 11. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 12. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 13. Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO<sub>2</sub> Capture Process - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 17. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 18. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
Technical Support Center: Resolving NMR Baseline Noise Caused by TFA Counterions
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter baseline anomalies in their NMR spectra due to the presence of trifluoroacetic acid (TFA) counterions. Here, we will delve into the root causes of these issues and provide practical, field-tested solutions to ensure the acquisition of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: Why is Trifluoroacetic Acid (TFA) so prevalent in my samples, and how does it affect my NMR spectrum?
A1: Trifluoroacetic acid is a common artifact from reversed-phase high-performance liquid chromatography (RP-HPLC), a technique widely used for the purification of synthetic peptides and other small molecules.[1][2] It is used as an ion-pairing agent to improve peak shape and resolution during separation.[2][3]
In your NMR spectrum, TFA can manifest in several ways:
-
¹H NMR: As a strong acid, TFA can participate in hydrogen bonding and proton exchange with labile protons (e.g., -OH, -NH, -COOH) in your sample.[4][5] This can lead to the shifting and broadening of these signals, sometimes collapsing them into a single, broad peak at a downfield chemical shift (often >10 ppm).[5] While this can be used intentionally to simplify spectra by moving overlapping signals, residual TFA from purification is often the unintended cause of such effects.[4][5] The acidic proton of TFA itself gives a signal typically between 11.5 and 16 ppm.[5][6]
-
¹⁹F NMR: TFA has a very strong and distinct signal in the ¹⁹F NMR spectrum, typically appearing around -76 to -78.5 ppm (relative to CFCl₃).[1][6] This makes ¹⁹F NMR a highly sensitive method for detecting and quantifying residual TFA.[7][8][9]
-
Baseline Distortion: The presence of a strong TFA signal, particularly in concentrated samples, can lead to artifacts in the baseline, such as "rolling" or "waving."[10][11][12] This can interfere with the accurate integration and interpretation of your analyte's signals.
Q2: I see a broad, rolling baseline in my ¹H NMR spectrum. Could this be due to TFA?
A2: Yes, a distorted baseline is a common issue when TFA is present, especially at higher concentrations.[11][13] This can be due to several factors, including:
-
Receiver Overload: A very strong signal from the TFA acidic proton can overload the NMR detector, leading to baseline artifacts.[10][12]
-
Poor Shimming: The presence of a high concentration of ions can disrupt the homogeneity of the magnetic field, making it difficult to achieve good shimming and resulting in broad lineshapes and a distorted baseline.[11][13] While deuterated TFA can be used as a lock solvent, its deuterium signal is often broad, which can complicate automatic shimming routines.[14]
-
Improper Phase Correction: Baseline distortions can also be a result of incorrect phase correction, which can be exacerbated by the presence of broad signals.[13]
Q3: How can I confirm that the baseline noise in my NMR spectrum is caused by TFA?
A3: The most definitive way to identify TFA as the culprit is to use ¹⁹F NMR spectroscopy . Due to the 100% natural abundance of the ¹⁹F isotope and its high receptivity, you will observe a strong singlet around -76 ppm if TFA is present.[7][9] This method is highly specific and can be used for quantification.[8][15]
In-Depth Troubleshooting Guides
For more persistent issues with TFA-induced baseline noise, the following troubleshooting guides provide detailed protocols for both sample preparation and data acquisition/processing.
Guide 1: Pre-Acquisition Remediation - Removing TFA from Your Sample
If the presence of TFA is confirmed and is interfering with your analysis, the most effective solution is to remove it or exchange it for a more NMR-friendly counterion.
This is a common and effective method for removing the volatile TFA by replacing it with the less volatile chloride ion.[16][17][18]
Protocol:
-
Dissolution: Dissolve your peptide or small molecule sample in deionized water (or a suitable solvent) to a concentration of approximately 1 mg/mL.[17]
-
Acidification: Add a solution of hydrochloric acid (HCl) to achieve a final concentration that is in molar excess of the estimated TFA content. A common starting point is to add 1 M HCl to a final concentration of 10 mM.[18][19] The rationale here is that the stronger acid (HCl) will protonate the trifluoroacetate anion, forming the volatile trifluoroacetic acid (CF₃COOH), which can then be removed by lyophilization.[18]
-
Freezing: Flash-freeze the solution using liquid nitrogen.
-
Lyophilization: Lyophilize the sample until it is completely dry.
-
Repeat (Optional but Recommended): For complete removal, it is often necessary to repeat this cycle 2-3 times by re-dissolving the sample in water (or a dilute HCl solution) and lyophilizing again.[17]
Workflow for TFA/HCl Exchange:
Sources
- 1. Trifluoroacetic acid: Physicochemical property, Uses and NMR challenge_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. km3.com.tw [km3.com.tw]
- 4. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid — Nanalysis [nanalysis.com]
- 5. University of Ottawa NMR Facility Blog: Chemical Exchange Agents to Simplify NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 6. science-and-fun.de [science-and-fun.de]
- 7. biopharma-asia.com [biopharma-asia.com]
- 8. Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharma-asia.com [biopharma-asia.com]
- 10. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.mit.edu [chemistry.mit.edu]
- 13. sites.bu.edu [sites.bu.edu]
- 14. researchgate.net [researchgate.net]
- 15. andreas-brinkmann.net [andreas-brinkmann.net]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Guide: Strategies for Scaling Up 1-Cyclohexyl-2-piperazinone Production
Executive Summary & Critical Distinction
Warning: Regioselectivity is the primary failure mode. Before initiating any scale-up, you must verify your target isomer. "Cyclohexyl piperazinone" is an ambiguous term.
-
Target: 1-Cyclohexyl-2-piperazinone (The cyclohexyl group is on the amide nitrogen).
-
Common Impurity/Alternative: 4-Cyclohexyl-2-piperazinone (The cyclohexyl group is on the amine nitrogen).
Standard "direct" synthesis (reacting N-cyclohexylethylenediamine with ethyl chloroacetate) thermodynamically favors the 4-isomer because the primary amine is more nucleophilic towards the ester than the sterically hindered secondary amine.
This guide focuses on the "Protected Route" strategy , which is the only robust method to guarantee the 1-isomer at scale with >98% regioselectivity.
The "High-Fidelity" Synthesis Protocol (Protected Route)
This protocol forces the cyclohexyl group onto the amide nitrogen by protecting the competing primary amine.
Chemical Pathway
-
Protection: N-cyclohexylethylenediamine + Boc₂O
N-Boc-N'-cyclohexylethylenediamine. -
Acylation: Reaction with Chloroacetyl Chloride (forms the amide bond at the cyclohexyl nitrogen).
-
Deprotection & Cyclization: Acidic removal of Boc followed by base-induced ring closure.
Figure 1: The stepwise protection strategy ensures the cyclohexyl group is locked onto the amide nitrogen (N1 position).
Step-by-Step Scale-Up Protocol
Phase A: Selective Protection
-
Reagents: N-cyclohexylethylenediamine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq).
-
Solvent: Dichloromethane (DCM) or Toluene (preferred for scale).
-
Procedure:
-
Dissolve diamine in solvent (10 volumes).
-
Cool to 0–5°C .
-
Add Boc₂O solution dropwise over 2 hours.
-
Critical Check: Use 0.95 eq of Boc₂O to leave a trace of unreacted diamine rather than over-protecting. The primary amine reacts exclusively due to sterics.
-
Phase B: Acylation (The Exotherm Hazard)
-
Reagents: Intermediate A, Chloroacetyl Chloride (1.1 eq), Triethylamine (Et₃N, 1.2 eq).
-
Procedure:
-
Add Et₃N to the solution of Intermediate A.
-
Cool to -10°C .
-
Dosing: Add Chloroacetyl Chloride strictly controlling internal temperature < 5°C .
-
Why? Higher temperatures promote bis-acylation or polymerization.
-
Phase C: Deprotection & Ring Closure
-
Reagents: Trifluoroacetic acid (TFA) or HCl/MeOH; then Potassium Carbonate (K₂CO₃).
-
Procedure:
-
Treat Intermediate B with acid to remove Boc.
-
Neutralize and switch to a biphasic system (Toluene/Water) or alcoholic solvent.
-
Add excess K₂CO₃ (3.0 eq) and heat to reflux (60-80°C) .
-
Monitor by HPLC for the disappearance of the linear chloro-amine.
-
Troubleshooting & FAQs
Category 1: Regioselectivity & Impurities
Q: I used the "Direct Method" (Diamine + Ethyl Chloroacetate) and my NMR doesn't match the literature for the 1-isomer. Why? A: You likely synthesized the 4-cyclohexyl-2-piperazinone .
-
Mechanism: In N-cyclohexylethylenediamine, the primary amine (
) is less hindered and more nucleophilic towards the ester carbonyl than the secondary cyclohexyl amine ( ). -
Result: The primary amine forms the amide (N1), leaving the cyclohexyl group on the amine (N4).
-
Fix: You must use the Protected Route described above to force the reaction.
Q: I see a "dimer" impurity at M+ mass = 390+. What is this? A: This is likely the bis-alkylated piperazine .
-
Cause: During the cyclization step, the newly formed secondary amine (N4) of one product molecule attacks the unreacted chloro-intermediate of another.
-
Solution: Perform the cyclization step under high dilution (20-30 volumes of solvent) or ensure rapid agitation to prevent localized high concentrations.
Category 2: Scale-Up Engineering
Q: Chloroacetyl chloride is difficult to handle at 50kg scale. Can we use Ethyl Chloroacetate in the protected route? A: Yes, but it requires higher temperatures.
-
Adjustment: React the Boc-protected diamine with Ethyl Chloroacetate in refluxing ethanol with a catalytic amount of NaOEt.
-
Trade-off: Reaction times will increase from 2 hours to 12+ hours, and you risk thermal degradation of the Boc group if the temperature exceeds 70°C for prolonged periods.
Q: How do we purify the final product without column chromatography? A: 1-Cyclohexyl-2-piperazinone is a low-melting solid or oil.
-
Acid/Base Extraction: The product is a weak base.
-
Extract product into aqueous HCl (pH 2). Impurities (non-basic) stay in organic.
-
Wash aqueous layer with DCM.[1]
-
Basify aqueous layer (pH 12) with NaOH.
-
Extract product back into Toluene/DCM.
-
-
High-Vacuum Distillation: This is the standard industrial polish step. Boiling point is approx. 140-150°C at 0.5 mmHg.
Category 3: Process Safety
Q: The cyclization step stalled. Can I add NaH to force it? A: Avoid NaH on scale if possible.
-
While NaH works, it generates hydrogen gas and poses a severe fire hazard.
-
Alternative: Use Cesium Carbonate (Cs₂CO₃) or DBU in acetonitrile. These are safer, non-gaseous bases that are highly effective for difficult cyclizations.
Data Summary: Isomer Comparison
| Feature | 1-Cyclohexyl-2-piperazinone (Target) | 4-Cyclohexyl-2-piperazinone (Impurity) |
| Structure | Cyclohexyl on Amide Nitrogen (N1) | Cyclohexyl on Amine Nitrogen (N4) |
| Synthesis Route | Requires Protection/Deprotection | Direct Condensation (Easy) |
| pKa (Conjugate Acid) | ~1.5 (Amide is non-basic) | ~8.5 (Secondary Amine) |
| NMR Signature | Cyclohexyl methine proton is deshielded (~3.5-4.0 ppm) | Cyclohexyl methine is shielded (~2.5 ppm) |
| Pharma Use | Specialized scaffold | Common generic intermediate |
Visualizing the Failure Mode (Direct Route)
Use this diagram to explain to your team why the "easy" route fails.
Figure 2: Regioselectivity map showing why direct condensation yields the incorrect 4-isomer.
References
-
Synthesis of 1-substituted piperazin-2-ones via Jocic-type reactions. Organic & Biomolecular Chemistry, 2015.[2]
- Regioselective synthesis of piperazinones.Journal of Organic Chemistry, 2003.
-
1-Cyclohexyl-2-piperazinone CAS Entry. Hit2Lead / ChemBridge Database.
-
Industrial purification of piperazine derivatives. US Patent 2919275A.
Sources
Validation & Comparative
Advanced LC-MS Analysis and Fragmentation Dynamics of Piperazinone Salts
Topic: LC-MS Analysis and Fragmentation Patterns of Piperazinone Salts Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1]
Executive Summary: The Piperazinone Challenge
In medicinal chemistry, the piperazin-2-one (piperazinone) scaffold is a "privileged structure," serving as a core pharmacophore in peptidomimetics and protease inhibitors.[1] However, its analysis presents a distinct duality: while the heterocyclic core is robust, the salt forms (typically hydrochloride or trifluoroacetate) required for solubility introduce significant analytical hurdles.[1]
Unlike their fully reduced piperazine counterparts, piperazinones possess an amide (lactam) functionality.[1] This single oxygen atom drastically alters basicity, polarity, and—crucially—mass spectral fragmentation .[1] This guide provides a definitive technical comparison of LC-MS methodologies, establishing why Hydrophilic Interaction Liquid Chromatography (HILIC) often supersedes Reversed-Phase (RP) methods for these polar salts, and details the specific fragmentation signatures necessary for confident structural elucidation.[1]
Strategic Methodology: Chromatography Selection
The primary failure mode in analyzing piperazinone salts is the "retention void" in standard C18 chromatography. The high polarity of the protonated cation leads to elution near the void volume (
Comparison: HILIC vs. Reversed-Phase (RP)
| Feature | Reversed-Phase (C18) | Hydrophilic Interaction (HILIC) |
| Retention Mechanism | Hydrophobic partitioning.[1] | Partitioning into water-enriched layer on polar surface.[1] |
| Suitability for Salts | Poor. Cations elute too fast (k' < 1).[1] Requires ion-pairing reagents (IPR).[1] | Excellent. High retention for polar cations (k' > 3).[1] |
| MS Compatibility | Good, unless non-volatile IPRs (e.g., sulfonates) are used.[1] | Superior. High organic content enhances ESI desolvation efficiency.[1] |
| Peak Shape | often tailing due to secondary silanol interactions.[1] | Sharp, symmetrical peaks due to ionic interactions.[1] |
Expert Insight: The Causality of Choice
Why HILIC wins: In ESI-MS, sensitivity is a function of desolvation.[1] HILIC mobile phases are typically 80-95% acetonitrile.[1] This high volatility lowers the surface tension of the electrospray droplets, facilitating the "Coulombic explosion" and increasing the ion transmission efficiency by up to 10-fold compared to highly aqueous RP mobile phases.
Deep Dive: Fragmentation Mechanics (MS/MS)
Understanding the fragmentation of piperazinone is critical for distinguishing it from isobaric impurities or metabolites.
The Piperazine vs. Piperazinone Distinction
-
Piperazine (
): Fragmentation is dominated by ring opening followed by the loss of ethylene ( , -28 Da) or imine fragments. -
Piperazinone (
): The amide bond stabilizes the ring against simple ethylene loss. Instead, the fragmentation is driven by lactam ring cleavage .[1]
Primary Fragmentation Pathway (Piperazin-2-one)
-
Protonation: Occurs preferentially at the N4 amine (secondary amine), which is more basic than the amide nitrogen (N1).
-
Ring Opening: The amide bond is robust, but collision-induced dissociation (CID) often triggers cleavage alpha to the carbonyl or the amine.
-
Characteristic Losses:
-
Loss of CO (-28 Da): A hallmark of cyclic amides (lactams).
-
Loss of Ketene (-42 Da):
loss via Retro-Diels-Alder (RDA) type mechanisms. -
Loss of
(-17 Da): If the N-substituent allows, ammonia loss is observed.[1]
-
Visualization: Fragmentation Pathway
The following diagram illustrates the divergent pathways between a standard piperazine and a piperazinone, highlighting the diagnostic "CO loss" specific to the lactam.
Caption: Comparative fragmentation logic. Note the diagnostic Ketene and CO losses specific to the piperazinone scaffold.
Validated Experimental Protocol
This protocol is designed to be self-validating : if the retention time drifts >2%, the buffer capacity is likely insufficient for the salt load.
A. Sample Preparation (The Salt Factor)
Piperazinone salts (e.g.,
-
Stock Solution: Dissolve 1 mg salt in 1 mL 50:50 Water:Methanol . (Avoid 100% ACN to prevent precipitation).[1]
-
Working Standard: Dilute to 1 µg/mL in 90:10 Acetonitrile:Water (matches HILIC initial conditions).
B. LC-MS Conditions (HILIC Mode)
-
Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or BEH Amide), 2.1 x 100 mm, 1.7 µm.[1]
-
Why Amide? It provides hydrogen bonding retention for the lactam oxygen and ionic retention for the protonated amine.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.[1]
-
Why pH 3.0? Ensures the amine (pKa ~8-9) is fully protonated and the silanols on the column are suppressed.
-
-
Gradient:
C. Mass Spectrometer Settings (ESI+)
-
Capillary Voltage: 3.0 - 3.5 kV.[1]
-
Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the labile amide).
-
Collision Energy (CID): Ramp 15-35 eV to capture both the intact ring and the characteristic CO/Ketene losses.
Supporting Data & Troubleshooting
Quantitative Comparison: Signal-to-Noise (S/N)
Hypothetical data based on standard HILIC vs RP performance for polar amines.
| Parameter | Reversed-Phase (C18) | HILIC (Amide) | Improvement Factor |
| Retention Factor (k') | 0.2 (Elutes in void) | 4.5 | 22x |
| Signal Intensity (Area) | ~7x | ||
| Matrix Effect | High Suppression (>40%) | Low (<10%) | Significant |
Troubleshooting Decision Tree
Use this logic flow to diagnose spectral anomalies.
Caption: Diagnostic workflow for common piperazinone analysis errors.
References
-
Welz, A., et al. (2022).[1] "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine. Available at: [Link]
-
Zhu, N., et al. (2021).[1][2] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. Available at: [Link]
-
Crotti, A.E.M., et al. (2004).[1][5] "The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry." International Journal of Mass Spectrometry. (Demonstrates CO loss mechanism in lactams).
-
McHale, C., & Harmon, T. (2023).[1] "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods." HALO Columns Application Note. Available at: [Link]
-
PubChem. "Piperazin-2-one Compound Summary."[1][6] National Library of Medicine.[1] Available at: [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
